1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea

FGFR inhibitor Kinase assay Pyrimidine urea

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a synthetic diaryl urea derivative composed of a 2-methoxy-4,6-dimethylpyrimidin-5-yl core linked via a urea bridge to a 3-methoxyphenyl moiety (Molecular Formula: C15H18N4O3, MW: 302.33). Structurally, it belongs to the class of pyrimidin-5-yl aryl ureas, a chemotype widely explored as ATP-competitive kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and other tyrosine kinases.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 1798459-33-2
Cat. No. B2812588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea
CAS1798459-33-2
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C15H18N4O3/c1-9-13(10(2)17-15(16-9)22-4)19-14(20)18-11-6-5-7-12(8-11)21-3/h5-8H,1-4H3,(H2,18,19,20)
InChIKeyUPGLTXBJSNQPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea (CAS 1798459-33-2): Pyrimidine Urea Kinase Inhibitor Scaffold Procurement Guide


1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a synthetic diaryl urea derivative composed of a 2-methoxy-4,6-dimethylpyrimidin-5-yl core linked via a urea bridge to a 3-methoxyphenyl moiety (Molecular Formula: C15H18N4O3, MW: 302.33). Structurally, it belongs to the class of pyrimidin-5-yl aryl ureas, a chemotype widely explored as ATP-competitive kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and other tyrosine kinases [1]. The compound is not a marketed drug but is offered as a research-grade chemical by multiple suppliers, suggesting its role as a tool compound or early lead intermediate in kinase drug discovery programs.

Why 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea Cannot Be Casually Substituted: Critical Structure-Activity Relationship Determinants


The pyrimidin-5-yl urea chemotype exhibits steep structure-activity relationships (SAR) where small perturbations in the aryl substituents lead to dramatic shifts in kinase selectivity and potency. The specific 2-methoxy-4,6-dimethyl substitution on the pyrimidine ring dictates the orientation of the urea pharmacophore within the ATP-binding pocket, while the 3-methoxyphenyl group on the distal urea nitrogen modulates hydrophobic interactions and hydrogen bonding with the kinase hinge region. Replacing either moiety—even with closely related analogs such as the naphthyl or 2,4-dimethoxypyrimidinyl variants—fundamentally alters the compound's target profile, as demonstrated by publicly available binding data for structurally adjacent compounds.

Quantitative Differentiation Evidence for 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea Relative to Structural Analogs


FGFR1 Biochemical Inhibition Potency: Target Compound vs. Naphthyl Analog Class

The naphthalen-2-yl analog of the target compound (1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea) has been described as a potent FGFR inhibitor with IC50 values in the low nanomolar range in biochemical assays . The target compound's 3-methoxyphenyl substitution introduces a smaller, more polar terminal ring system compared to the lipophilic naphthyl group. This structural difference is predicted to reduce hydrophobic contact with the DFG pocket of FGFR, potentially lowering FGFR1 affinity by 10- to 100-fold based on class-level SAR trends, while possibly improving selectivity for certain kinase isoforms that favor a methoxy H-bond acceptor [1].

FGFR inhibitor Kinase assay Pyrimidine urea

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility vs. Naphthyl Analog

The calculated partition coefficient (clogP) for the target compound is approximately 2.5, whereas the naphthalen-2-yl analog has a clogP of ~3.5, representing a ~10-fold difference in predicted lipophilicity [1]. The lower clogP of the target compound is expected to translate into improved aqueous solubility (estimated >50 µM vs. <10 µM for the naphthyl analog at pH 7.4), which directly impacts formulation feasibility and in vivo exposure.

Lipophilicity Solubility Drug-likeness

Kinase Selectivity Fingerprint: Class-Level Differentiation from Thienopyrimidine Ureas

Thienopyrimidine urea derivatives, such as those described in multitargeted receptor tyrosine kinase inhibitor programs, typically exhibit potent inhibition of VEGFR, PDGFR, and FGFR families with IC50 values spanning 1-100 nM [1]. The target compound, by virtue of its 2-methoxy-4,6-dimethylpyrimidine core (lacking the thiophene sulfur), is expected to show a narrower kinase selectivity profile, potentially reducing off-target cardiovascular and anti-angiogenic liabilities associated with pan-kinase inhibition. Direct comparative data are not publicly available, but this differentiation is mechanistically reasonable.

Kinase selectivity Thienopyrimidine Off-target profiling

Recommended Research Application Scenarios for 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea Based on Differentiation Evidence


Chemical Probe for FGFR Isoform Selectivity Profiling

The compound's predicted differentiated lipophilicity and substitution pattern suggests potential for probing FGFR isoform selectivity, particularly FGFR2 or FGFR3, where the 3-methoxyphenyl group may engage in specific polar interactions not possible with bulkier naphthyl analogs. This scenario is relevant for oncology target deconvolution studies. [1]

In Vivo Pharmacodynamic Studies Requiring Improved Physicochemical Profiles

The ~10-fold lower predicted lipophilicity relative to the naphthyl analog makes this compound a candidate for in vivo pharmacodynamic studies where adequate systemic exposure is required but where highly lipophilic compounds may fail due to poor solubility or high protein binding. [2]

Comparative Chemogenomics Library Member for Kinase Selectivity Fingerprinting

As a member of the pyrimidin-5-yl urea chemotype with a distinct aryl substitution relative to widely studied thienopyrimidine ureas, this compound provides value in chemogenomics library screening to identify kinase selectivity determinants associated with the methoxyphenyl terminus, aiding scaffold-hopping strategies. [3]

Lead Optimization Benchmark for Methoxy Phenyl Urea Kinase Inhibitors

The compound can serve as a benchmark control in lead optimization programs aiming to balance FGFR potency with improved drug-like properties, particularly when comparing the SAR of 3-methoxyphenyl versus 4-methoxyphenyl, 3-chloro-4-methoxyphenyl, or naphthyl urea derivatives. [1]

Quote Request

Request a Quote for 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.